molecular formula C17H15N5OS B5876498 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5876498
M. Wt: 337.4 g/mol
InChI Key: DMYXIZSOQXIAQU-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as TH287, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapy.

Mechanism of Action

1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine targets the DNA damage response pathway by inhibiting the activity of the enzyme MTH1. MTH1 is responsible for removing oxidized nucleotides from the nucleotide pool, which are generated as a result of oxidative stress. 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits MTH1 activity, leading to the accumulation of oxidized nucleotides in the nucleotide pool. This accumulation of oxidized nucleotides leads to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to induce DNA damage in cancer cells, leading to cell death. 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. In addition, 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have minimal toxicity in normal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its specificity for MTH1. 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to have minimal off-target effects, making it a useful tool for studying the DNA damage response pathway. One limitation of using 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine research include further preclinical studies to evaluate its efficacy in combination with other cancer therapies. In addition, studies are needed to evaluate the pharmacokinetics and toxicity of 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine in vivo. Finally, the development of more soluble analogs of 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may improve its efficacy in vivo.

Synthesis Methods

The synthesis of 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves a series of chemical reactions including the condensation of 2-thienylmethanamine with 4-methoxyphenylacetic acid to form an imine intermediate. The imine intermediate is then reacted with pyrazolopyrimidine to form 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The yield of 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is approximately 70% and the purity is greater than 95%.

Scientific Research Applications

1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied in preclinical models of cancer. Studies have shown that 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits the growth of cancer cells by targeting the DNA damage response pathway. 1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been shown to be effective in several types of cancer including breast, lung, and ovarian cancer.

properties

IUPAC Name

1-(4-methoxyphenyl)-N-(thiophen-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5OS/c1-23-13-6-4-12(5-7-13)22-17-15(10-21-22)16(19-11-20-17)18-9-14-3-2-8-24-14/h2-8,10-11H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYXIZSOQXIAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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